molecular formula C16H20N8S B6452819 7-methyl-6-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine CAS No. 2549024-31-7

7-methyl-6-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine

Número de catálogo: B6452819
Número CAS: 2549024-31-7
Peso molecular: 356.5 g/mol
Clave InChI: JMCDVOXDQNGQTP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-methyl-6-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine (CAS 2549024-31-7) is a chemical compound offered for research and development purposes. This molecule features a complex structure with a purine core linked to a pyrimidine ring via a piperazine group, yielding the molecular formula C16H20N8S and a molecular weight of 356.45 g/mol . This compound is part of a class of purine-pyrimidine hybrid molecules that are of significant interest in modern medicinal chemistry and drug discovery . Such hybrids are actively investigated for their potential to interact with critical biological targets, particularly in oncology research. The structural similarity of its components to natural nucleobases allows it to mimic key cellular metabolites, providing a foundation for exploring novel mechanisms of action . Researchers are focusing on these hybrid structures to develop agents that may overcome drug resistance, improve target selectivity, and enhance pharmacological profiles in targeted therapies . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as specified in the Safety Data Sheet (SDS).

Propiedades

IUPAC Name

7-methyl-6-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8S/c1-11-8-12(21-16(20-11)25-3)23-4-6-24(7-5-23)15-13-14(17-9-18-15)19-10-22(13)2/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCDVOXDQNGQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 7-methyl-6-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications. This purine derivative combines elements from both purine and pyrimidine structures, which may confer unique biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H22N6S\text{C}_{16}\text{H}_{22}\text{N}_{6}\text{S}

This structure features a piperazine ring linked to a methylsulfanyl-substituted pyrimidine, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. These enzymes are crucial in neurotransmission and metabolic processes, respectively .
  • Antibacterial Properties : Research indicates that derivatives of pyrimidines exhibit antibacterial activities against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the piperazine moiety may enhance these effects through improved binding interactions with bacterial targets .
  • Tyrosine Kinase Inhibition : Compounds with purine-like structures are often evaluated for their ability to inhibit tyrosine kinases, which play a significant role in cancer cell proliferation and survival. Inhibitors targeting these kinases can potentially serve as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionStrong AChE and urease inhibitors
Antibacterial ActivityModerate to strong against specific strains
Tyrosine Kinase InhibitionPotential anticancer properties

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of 7-methyl-6-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine.

  • Antimicrobial Evaluation : A study synthesized various piperazine derivatives and assessed their antimicrobial properties. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, suggesting that the target compound may also possess similar properties .
  • Kinase Activity Studies : Research involving pyrido[2,3-d]pyrimidine derivatives demonstrated their effectiveness as inhibitors of specific kinases involved in cancer progression. The structural similarities suggest that the compound could also act as a kinase inhibitor, warranting further investigation .

Comparación Con Compuestos Similares

Core Heterocycle Variations

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives (): Compounds such as 2-(6-methoxypyridin-3-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one replace the purine core with a pyrido-pyrimidinone system.
  • Quinolizin-4-one Derivatives (): Example: 2-(3,4-dimethoxyphenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-quinolizin-4-one. The quinolizinone core introduces a larger conjugated system, which may enhance π-π stacking interactions but reduce metabolic stability compared to purine .

Substituent Effects on Piperazine/Piperidine Linkers

  • Methyl vs. Ethyl Substitutions (): Derivatives like 7-(4-methylpiperazin-1-yl) and 7-(4-ethylpiperazin-1-yl) highlight how alkyl chain length modulates basicity and solubility.
  • Hydroxyethyl Substituents ():
    Compounds such as 7-[4-(2-hydroxyethyl)piperazin-1-yl] introduce polar groups that enhance solubility via hydrogen bonding, a feature absent in the target compound’s methylsulfanyl group .

Aromatic and Heteroaromatic Substituents

  • Methoxy vs. Methylsulfanyl Groups (): Methoxy (OMe) substituents (e.g., 2-(2,4-dimethoxyphenyl)) are electron-donating, which may stabilize interactions with polar residues in binding pockets.
  • Indazole and Pyrazolo-Pyrazine Substituents ():
    Substituents like 2-(2-methyl-2H-indazol-5-yl) introduce bulky aromatic systems that could sterically hinder target binding but improve selectivity .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Pyrido-Pyrimidinone Analogs Quinolizinone Analogs
Molecular Weight 426.54 ~338–400 ~390–420
logP (Predicted) ~2.1 ~1.5–2.5 ~2.0–3.0
Solubility (mg/mL) Moderate (SMe) Higher (OMe, polar groups) Low (bulky cores)
Metabolic Stability Moderate (SMe) High (OMe) Variable

Key Observations :

  • The target compound’s methylsulfanyl group increases lipophilicity compared to methoxy-substituted analogs, favoring membrane permeability but limiting solubility .
  • Piperazine derivatives with hydroxyethyl groups (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl]) exhibit better solubility profiles due to hydrogen-bonding capacity .

Q & A

Basic: What are the key synthetic challenges and optimized methodologies for synthesizing 7-methyl-6-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine?

Answer:
Synthesis involves multi-step reactions, including coupling of the purine core with substituted pyrimidine-piperazine moieties. Critical steps include:

  • Amine coupling : Use of coupling agents (e.g., EDCI/HOBt) under inert atmospheres to link the purine and piperazine groups .
  • Thioether formation : Reaction of methylsulfanyl groups with thiolating agents (e.g., Lawesson’s reagent) at controlled temperatures (60–80°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the target compound (>95% purity) .
    Key optimization parameters : Solvent polarity (DMF for polar intermediates, DCM for non-polar steps) and reaction time (monitored via TLC at each stage) .

Basic: How is the structural identity of this compound confirmed, and what analytical techniques are most reliable?

Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., methylsulfanyl at C2 of pyrimidine, piperazine linkage to purine N6) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 445.1824) and fragmentation patterns .
  • X-ray crystallography : Resolves steric effects (e.g., piperazine ring conformation) and hydrogen-bonding networks in the solid state .

Intermediate: What strategies are employed to assess its biological activity, particularly enzyme/receptor binding?

Answer:

  • Target screening : Use of kinase or GPCR panels to identify primary targets (e.g., adenosine A2A_{2A} receptor due to purine scaffold similarity) .
  • Binding assays : Radioligand displacement (e.g., 3^3H-labeled antagonists) with IC50_{50} determination via nonlinear regression .
  • Functional assays : cAMP accumulation or β-arrestin recruitment assays (for GPCRs) to differentiate agonist/antagonist activity .
    Data validation : Triplicate experiments with positive/negative controls (e.g., theophylline for adenosine receptors) .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s potency?

Answer:

  • Core modifications : Replacing methylsulfanyl with sulfoxide/sulfone groups to modulate electron density and H-bond acceptor capacity .
  • Piperazine substitution : Introducing fluorophenyl or methoxyphenyl groups (via Buchwald-Hartwig coupling) to enhance lipophilicity and blood-brain barrier penetration .
  • Purine ring alterations : Testing 8-cyclopentyl or N7-methyl variants to reduce off-target kinase activity .
    Computational tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding poses and stability in target pockets .

Advanced: How should researchers resolve contradictions in solubility and stability data across studies?

Answer:

  • Solubility discrepancies : Use standardized buffers (e.g., PBS pH 7.4 with 0.5% DMSO) and shake-flask methods for consistency. Note that logP values >3 indicate poor aqueous solubility, requiring formulation aids (e.g., cyclodextrins) .
  • Stability issues : Accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring identify hydrolytic (methylsulfanyl cleavage) or oxidative degradation pathways .
    Mitigation : Lyophilization for long-term storage and addition of antioxidants (e.g., BHT) in solution .

Advanced: What experimental designs are critical for elucidating its mechanism of action in complex biological systems?

Answer:

  • Omics integration : Transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) to map signaling pathways affected by treatment .
  • Knockout models : CRISPR-Cas9-engineered cell lines (e.g., adenosine receptor KO) confirm target specificity .
  • In vivo profiling : Pharmacokinetic studies in rodents (IV/PO administration) to correlate plasma exposure (AUC) with efficacy in disease models .
    Data rigor : Use of sham-operated controls and blinded analysis to reduce bias .

Methodological: How can researchers address low yields in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation) .
  • Catalyst optimization : Palladium-XPhos for Suzuki couplings (reduces metal leaching, improves turnover number) .
  • Process analytics : PAT tools (e.g., FTIR probes) monitor intermediate concentrations in real time .

Emerging Research: What role does computational chemistry play in predicting off-target effects?

Answer:

  • Target prediction : SwissTargetPrediction algorithm prioritizes kinases, GPCRs, and ion channels based on structural similarity .
  • Toxicity profiling : QSAR models (e.g., ProTox-II) estimate hepatotoxicity and mutagenicity risks .
  • DMPK modeling : GastroPlus simulates absorption/metabolism, guiding lead optimization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.